molecular formula C13H19NO B13251712 N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline

N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline

Cat. No.: B13251712
M. Wt: 205.30 g/mol
InChI Key: GKQKKEVTZPPSAR-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a propan-2-yloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline typically involves the reaction of 4-(propan-2-yloxy)aniline with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced aniline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.

Scientific Research Applications

N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The cyclopropylmethyl and propan-2-yloxy groups contribute to the compound’s binding affinity and specificity for these targets. The pathways involved may include signal transduction, enzyme inhibition, or modulation of receptor activity, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-(propan-2-yloxy)aniline
  • N-(Cyclopropylmethyl)-4-methoxyaniline
  • N-(Cyclopropylmethyl)-4-ethoxyaniline

Uniqueness

N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline is unique due to the presence of both the cyclopropylmethyl and propan-2-yloxy groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-propan-2-yloxyaniline

InChI

InChI=1S/C13H19NO/c1-10(2)15-13-7-5-12(6-8-13)14-9-11-3-4-11/h5-8,10-11,14H,3-4,9H2,1-2H3

InChI Key

GKQKKEVTZPPSAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NCC2CC2

Origin of Product

United States

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